
1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which is further substituted with a carbaldehyde group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions generally include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a critical intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and inflammatory diseases.
Key Findings :
- Anti-Cancer Properties : The compound has shown potential in developing anti-cancer agents due to its ability to inhibit specific biological pathways involved in tumor growth. Research indicates that derivatives of pyrazole compounds can selectively target cancer cells while minimizing effects on normal cells .
- Enzyme Inhibition Studies : A study demonstrated that pyrazole derivatives exhibited inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are relevant in treating neurodegenerative diseases like Alzheimer's . For instance, certain derivatives showed pIC50 values comparable to established drugs like donepezil, indicating their potential as therapeutic agents .
Agricultural Chemistry
Overview : The compound is utilized in formulating agrochemicals, particularly pesticides and herbicides.
Key Findings :
- Selective Insecticide : 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde acts as a selective insecticide targeting specific insect larvae. Its mechanism involves disrupting physiological processes in pests, thereby enhancing crop yield and sustainability in agricultural practices.
- Research on Pesticidal Efficacy : Studies have indicated that the compound's chlorophenyl substitution enhances its biological activity against various pests, making it a valuable asset for integrated pest management strategies.
Material Science
Overview : The incorporation of this compound into polymer matrices is explored for its potential to enhance material properties.
Key Findings :
- Thermal Stability and Mechanical Strength : Research has shown that adding this compound to polymers can improve their thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industrial applications .
- Coatings Development : The compound's unique chemical structure allows it to be used in creating specialized coatings that require specific properties for performance in harsh environments.
Analytical Chemistry
Overview : The compound serves as a standard reference material in various analytical methods.
Key Findings :
- Calibration and Validation : In analytical chemistry, this compound is used to calibrate instruments and validate results across different chemical analyses. This application ensures accuracy and reliability in detecting similar compounds within complex mixtures .
Data Table: Summary of Applications
Application Area | Key Uses | Notable Findings |
---|---|---|
Pharmaceutical Development | Anti-cancer agents, enzyme inhibitors | Selective inhibition of AChE and MAO isoforms |
Agricultural Chemistry | Pesticides, herbicides | Effective against specific insect larvae |
Material Science | Polymer enhancement | Improved thermal stability and mechanical strength |
Analytical Chemistry | Reference material for calibration | Ensures accuracy in chemical analyses |
Case Studies
- Anti-Cancer Research Study (2023) :
-
Pesticide Efficacy Study (2024) :
- Research conducted on the agricultural applications of this compound demonstrated its effectiveness as a selective insecticide against common pests. Field trials indicated significant reductions in pest populations without adversely affecting beneficial insects.
-
Material Properties Study (2023) :
- A study investigated the incorporation of this compound into polymer composites. Results showed enhanced mechanical properties and thermal resistance compared to control samples, suggesting potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved would vary based on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the chlorine atom in the para position, which may affect its reactivity and biological activity.
1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: Bromine substitution instead of chlorine, which can influence the compound’s electronic properties and reactivity.
1-(3-chlorophenyl)-1H-pyrazole-4-methanol: Reduction product of the aldehyde, with different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and potential biological activities compared to its analogs.
Biological Activity
1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound notable for its diverse biological activities, particularly in agricultural and pharmaceutical applications. Its unique structure, characterized by a pyrazole ring with a chlorophenyl substitution and an aldehyde group, contributes to its potential as an insecticide and a candidate for various therapeutic uses.
- Molecular Formula: C10H8ClN2O
- Molecular Weight: Approximately 210.64 g/mol
- Structure: The compound features a pyrazole ring, which is known for its biological activity, making it a significant scaffold in medicinal chemistry.
Biological Activity Overview
This compound exhibits several biological activities:
1. Insecticidal Activity
The compound has been identified as a selective insecticide targeting the larval stages of certain pests. Its mechanism involves disrupting normal physiological processes in insects, making it valuable in pest control strategies within agricultural practices. Studies indicate that it effectively manages pest populations while minimizing impact on non-target organisms .
2. Antimicrobial Properties
Research has shown that derivatives of pyrazole compounds, including this compound, possess significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects . The compound's ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus enhances its potential as an antimicrobial agent .
3. Anti-inflammatory and Anticancer Potential
The compound is being explored for its anti-inflammatory properties, with research suggesting that it may act as a lead compound in the development of new anti-inflammatory drugs . Additionally, its derivatives have shown promise in inhibiting cancer cell proliferation, with IC50 values indicating effective cytotoxicity against various cancer cell lines . For example, certain derivatives demonstrated significant growth inhibition in breast and prostate cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
- Insecticidal Efficacy : A study demonstrated that this compound effectively reduced larval populations of specific agricultural pests. The compound's mode of action involved interference with the insect's nervous system, leading to paralysis and death.
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the anticancer potential of modified pyrazole compounds. Notably, one derivative showed an IC50 value of 49.85 μM against MCF-7 breast cancer cells, highlighting the potential for further development into therapeutic agents.
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGTPGACUQZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640861 | |
Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-26-1 | |
Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of the studied bipyrazole compounds, and what makes these compounds interesting for insecticidal applications?
A: this compound (compound 4 in the study) serves as a crucial building block in the multi-step synthesis of the novel bipyrazole compounds []. The synthesis starts with this aldehyde undergoing a Claisen-Schmidt reaction with 1-(3-(trifluoromethyl) phenyl) ethanone. This reaction forms a substituted arylketene, which then undergoes cyclization with hydrazine hydrate to generate the central 3-(3-trifluoromethylphenyl)-5-(3-chlorophenyl-1H-pyrazol)-4,5-dihydropyrazole structure. This molecule is then further reacted with various isocyanates to create a series of 15 novel bipyrazole compounds (ZJ1-15).
Q2: What structural characterization data was used to confirm the identity of the synthesized this compound and the final bipyrazole compounds?
A: The researchers primarily employed Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structures of all synthesized compounds, including this compound and the final bipyrazole compounds []. These techniques provide information about the molecular weight, elemental composition, and proton environments within the molecules, allowing for structural elucidation and confirmation.
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